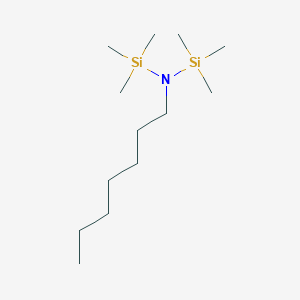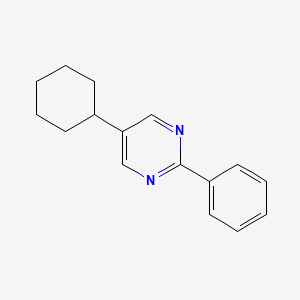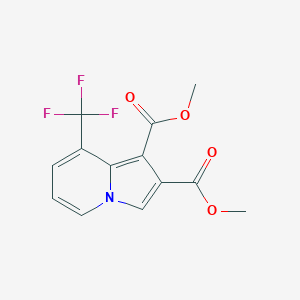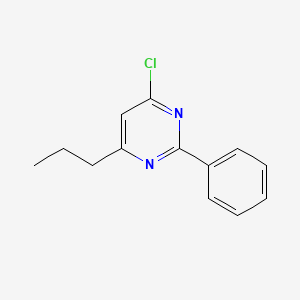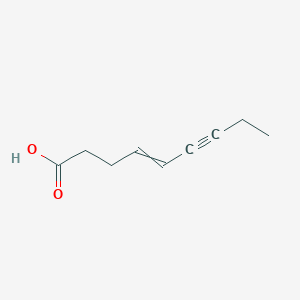![molecular formula C24H15Cl2N3O3 B14375430 1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) CAS No. 88608-83-7](/img/structure/B14375430.png)
1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions, particularly in the formation of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) typically involves the reaction of appropriate aromatic precursors with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and real-time monitoring ensures efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines, forming polyurethanes and polyureas.
Polymerization: The isocyanate groups can polymerize, leading to the formation of high-molecular-weight polymers with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and water. The reactions typically occur under mild to moderate temperatures, with catalysts such as tertiary amines or metal complexes to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and various isocyanate derivatives. These products are widely used in coatings, adhesives, foams, and elastomers.
Wissenschaftliche Forschungsanwendungen
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates. The pathways involved in these reactions are well-studied and form the basis for the compound’s diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but lacks the chlorine substituents, leading to different reactivity and applications.
Toluene Diisocyanate: A widely used isocyanate compound with different substitution patterns, leading to varied properties and uses.
Hexamethylene Diisocyanate: Another isocyanate compound with a different backbone, used in the production of polyurethanes and coatings.
Uniqueness
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is unique due to its specific substitution pattern and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and allows for the formation of specialized polymers and materials with tailored properties.
Eigenschaften
CAS-Nummer |
88608-83-7 |
|---|---|
Molekularformel |
C24H15Cl2N3O3 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
1,2-bis[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C24H15Cl2N3O3/c25-21-8-2-5-17(23(21)28-14-31)10-16-4-1-7-19(12-27-13-30)20(16)11-18-6-3-9-22(26)24(18)29-15-32/h1-9H,10-12H2 |
InChI-Schlüssel |
PBFLGWCRKPTPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CN=C=O)CC2=C(C(=CC=C2)Cl)N=C=O)CC3=C(C(=CC=C3)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


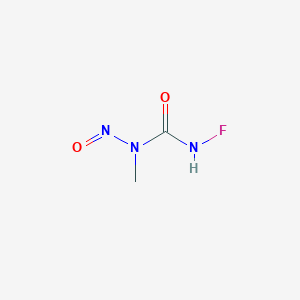

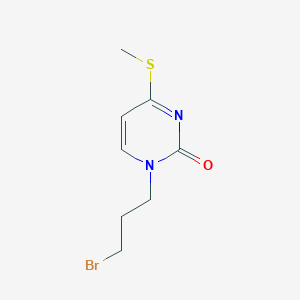
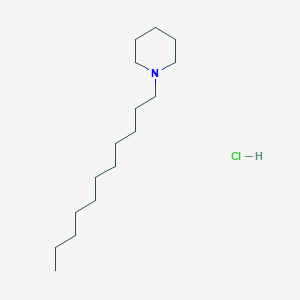
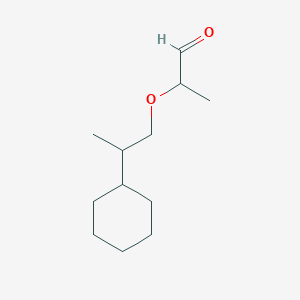

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
